(8S)-6-cycloheptyl-2-(2-ethoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a cycloheptyl group, an ethoxyphenyl group, and a hexahydropyrazino-pyridoindole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further modified through a series of steps to introduce the cycloheptyl and ethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
2-Cycloheptyl-6-(2-ethoxyphenyl)-2,3,6,7,12,12a-hexahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-1,4-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
956920-22-2 |
---|---|
Molekularformel |
C29H33N3O3 |
Molekulargewicht |
471.6g/mol |
IUPAC-Name |
(8S)-6-cycloheptyl-2-(2-ethoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C29H33N3O3/c1-2-35-25-16-10-8-14-21(25)28-27-22(20-13-7-9-15-23(20)30-27)17-24-29(34)31(18-26(33)32(24)28)19-11-5-3-4-6-12-19/h7-10,13-16,19,24,28,30H,2-6,11-12,17-18H2,1H3/t24-,28?/m0/s1 |
InChI-Schlüssel |
NWOMPANTPNQSPO-ZZDYIDRTSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1C2C3=C(C[C@@H]4N2C(=O)CN(C4=O)C5CCCCCC5)C6=CC=CC=C6N3 |
SMILES |
CCOC1=CC=CC=C1C2C3=C(CC4N2C(=O)CN(C4=O)C5CCCCCC5)C6=CC=CC=C6N3 |
Kanonische SMILES |
CCOC1=CC=CC=C1C2C3=C(CC4N2C(=O)CN(C4=O)C5CCCCCC5)C6=CC=CC=C6N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.